Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
Description
Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a heterocyclic amine salt featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position. The oxadiazole ring is linked via a methylene bridge to a benzyl(methyl)amine moiety, which is protonated as a hydrochloride salt. This structural motif is significant in medicinal chemistry due to the oxadiazole’s electron-withdrawing properties and metabolic stability, while the amine hydrochloride enhances solubility for pharmacological applications .
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20(12-14-8-4-2-5-9-14)13-16-18-19-17(21-16)15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZZUXUTQJLCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves a multi-step process. One common method includes the sequential condensation of methyl/benzyl carbazates with aldehydes, followed by tandem oxidative cyclization and rearrangement. This process is often facilitated by the presence of iodine and a base, promoting intramolecular C–O bond formation and Chapman-like rearrangement at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
The compound can be compared to structurally related molecules, particularly those containing the 1,3,4-oxadiazole ring or amine hydrochloride salts. Below is a detailed analysis based on the evidence:
Structural and Functional Group Comparisons
Key Observations :
- The target compound shares the 5-phenyl-1,3,4-oxadiazole core with compounds but replaces the carbohydrazide moiety with a benzyl(methyl)amine group. This substitution reduces hydrogen-bonding capacity (one NH donor vs.
- Compared to the benzoxazole derivative in , the oxadiazole ring in the target compound is more electron-deficient, which may enhance interactions with biological targets like enzymes or receptors .
Physicochemical Properties
Key Observations :
- Melting Points : Electron-withdrawing substituents (e.g., nitro in 6d) increase melting points due to enhanced dipole interactions and crystallinity. The target compound’s benzyl group may reduce packing efficiency, leading to a lower melting point than 6d but higher than 6c .
- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 6c–6g.
Biological Activity
Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a compound belonging to the class of 1,3,4-oxadiazoles. Its unique molecular structure includes a benzyl group, a methyl group, and a 5-phenyl-1,3,4-oxadiazol-2-yl moiety, which contribute to its diverse biological activities. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Some compounds showed higher potency than doxorubicin, a standard chemotherapy agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Studies suggest that it may be effective against various bacterial and fungal strains:
- Antifungal Activity : Preliminary evaluations indicated that oxadiazole derivatives possess antifungal activity comparable to established antifungal agents.
The mechanism through which this compound exerts its biological effects involves:
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives may inhibit specific enzymes involved in cancer progression and metastasis .
Case Studies
Several case studies have documented the efficacy of oxadiazole compounds in clinical settings:
- Study on MCF-7 Cells : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells. The most potent compound exhibited an IC50 value lower than that of Tamoxifen, indicating promising therapeutic potential .
- In Vivo Studies : Further evaluation in animal models demonstrated reduced tumor growth rates when treated with specific oxadiazole derivatives compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
